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Cyclopropene-carboxaldehyde

Cat. No.: B14673290
CAS No.: 36998-21-7
M. Wt: 68.07 g/mol
InChI Key: XWTYFWLGFNQPJP-UHFFFAOYSA-N
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Description

Contextual Significance of Cyclopropene-carboxaldehyde as a Strained Ring System

The significance of this compound in organic chemistry is intrinsically linked to the high ring strain of its three-membered ring. The cyclopropene (B1174273) ring possesses approximately double the strain energy of a cyclopropane (B1198618) ring, with values around 228 kJ mol⁻¹ (54.5 kcal mol⁻¹) compared to cyclopropane's 115 kJ mol⁻¹ (27.5 kcal mol⁻¹). wiley-vch.denih.govrsc.org This extreme strain arises from severe angle distortion, forcing the sp²-hybridized carbons into bond angles far from the ideal 120°.

This high level of stored energy makes the cyclopropene ring highly reactive and prone to ring-opening reactions, which serve as a thermodynamic sink. wiley-vch.denih.gov Consequently, cyclopropenes, including the carboxaldehyde derivative, are valuable precursors for generating other reactive intermediates, such as vinylcarbenes, upon treatment with transition metal catalysts. chinesechemsoc.org The reactivity endowed by the ring strain allows this compound to participate in a diverse array of transformations, including cycloadditions and ring-opening reactions, to construct more complex and functionally rich molecular architectures. acs.orgresearchgate.net The aldehyde group further enhances its synthetic utility, providing a handle for nucleophilic additions, condensations, and oxidations. cymitquimica.com This dual reactivity makes it a powerful tool for accessing substituted cyclopropanes and various acyclic structures that are prevalent in pharmaceuticals and natural products. nih.govresearchgate.net

Table 1: Physical Properties of Cyclopropanecarboxaldehyde (B31225) (Note: Data is for the saturated analogue, Cyclopropanecarboxaldehyde, as data for the unsaturated this compound is not readily available due to its instability. The properties are indicative of a small, functionalized cyclic compound.)

PropertyValue
Molecular FormulaC₄H₆O
Molecular Weight70.09 g/mol
AppearanceColorless to light yellow liquid
Boiling Point98-101 °C
Density0.938 g/mL at 25 °C
Refractive Indexn20/D 1.4298
Sources: chembk.comsigmaaldrich.comchemicalbook.com

Historical Development of Synthetic and Mechanistic Research on this compound

The study of cyclopropenes began with the challenging synthesis of the parent hydrocarbon. The first preparation was reported by Demyanov and Doyarenko in 1922, which involved the high-temperature decomposition of trimethyl-cyclopropylammonium hydroxide, affording the target molecule in low yield. wiley-vch.de The synthesis of functionalized cyclopropanes and cyclopropenes, including the corresponding aldehydes, has evolved significantly since these early efforts.

Initial synthetic methods for cyclopropanecarboxaldehyde, a more stable analogue, were often described as tedious or reliant on expensive starting materials. orgsyn.org One notable advancement was the development of a method involving the ring contraction of 1,2-cyclobutanediol. orgsyn.org For cyclopropene derivatives, a key synthetic strategy that emerged was the [2+1] cycloaddition of carbenes or carbenoids to alkynes. wiley-vch.de

Mechanistic research has focused on harnessing the unique reactivity of the strained ring. Pioneering studies in the 1970s began to establish the principles of carbometalation reactions with cyclopropenes, where organometallic reagents add across the double bond. acs.org These early investigations laid the groundwork for the development of highly diastereoselective copper-catalyzed carbozincation and carbomagnesiation reactions, which provide access to functionalized cyclopropanes with excellent stereocontrol. acs.orgnih.govorganic-chemistry.org The aldehyde functionality on the ring has been exploited in various transformations, including organocatalytic cycloadditions via iminium ion activation, which represents a more recent development in the field. researchgate.netntu.edu.sg This progression from fundamental synthesis to sophisticated, stereocontrolled catalytic methods highlights the expanding importance of this compound and its derivatives in synthetic chemistry.

Table 2: Example of a Synthetic Method for Cyclopropanecarboxaldehyde

Starting MaterialReagent(s)SolventConditionsYield
CyclopropylmethanolPyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂)Ambient temperature, 3 hours~60%
Sources: chemicalbook.comchemicalbook.com

Current Research Frontiers and Unaddressed Challenges in this compound Chemistry

Current research continues to push the boundaries of what is possible with this compound and related structures, focusing on the development of novel transformations and addressing long-standing challenges. A major frontier is the invention of new catalytic ring-opening reactions. For instance, recent work has demonstrated that copper-catalyzed ring-opening/borylation of cyclopropenes can produce novel allylborane adducts, which are versatile synthetic intermediates. chinesechemsoc.org Similarly, an iron-catalyzed aminative ring-opening has been developed to stereoselectively synthesize highly substituted alkenyl nitriles, a class of compounds that is challenging to prepare otherwise. nih.gov

The use of cyclopropenes as carbene precursors remains an active area of investigation, enabling transformations like cycloadditions and insertions that would be difficult to achieve through other means. chinesechemsoc.orgresearchgate.net Furthermore, formal cycloaddition reactions driven by the homolytic opening of the strained ring under photocatalytic conditions are emerging as a powerful strategy for building complex sp³-rich ring systems. nih.gov

Despite these advances, significant challenges remain. A primary hurdle is the control of stereoselectivity, particularly in radical-mediated reactions and in the synthesis of tetrasubstituted olefins from ring-opening processes. acs.orgnih.gov The synthesis, isolation, and handling of less stable or highly reactive cyclopropene derivatives also pose considerable difficulty, limiting their broader application. rsc.org Future research will likely focus on designing more sophisticated catalysts—including chiral organocatalysts and photocatalysts—to overcome these stereochemical challenges and developing methods that allow for the in situ generation and reaction of unstable cyclopropene intermediates to broaden their synthetic utility. ntu.edu.sgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H4O B14673290 Cyclopropene-carboxaldehyde CAS No. 36998-21-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36998-21-7

Molecular Formula

C4H4O

Molecular Weight

68.07 g/mol

IUPAC Name

cycloprop-2-ene-1-carbaldehyde

InChI

InChI=1S/C4H4O/c5-3-4-1-2-4/h1-4H

InChI Key

XWTYFWLGFNQPJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC1C=O

Origin of Product

United States

Synthetic Methodologies for Cyclopropene Carboxaldehyde and Its Structural Congeners

Strategies for the Construction of the Cyclopropene (B1174273) Moiety in Cyclopropene-carboxaldehyde

The formation of the highly strained cyclopropene ring is a key challenge in the synthesis of this compound. Several methodologies have been established, each with its own advantages and substrate scope.

Carbene/Carbenoid Additions to Alkenes and Alkynes

A primary method for constructing the cyclopropane (B1198618) and cyclopropene ring systems involves the addition of a carbene or carbenoid species to an alkene or alkyne, respectively. This [2+1] cycloaddition is a powerful tool for forming the three-membered ring.

Transition metal catalysts, particularly those based on rhodium, copper, and gold, are widely employed to mediate the reaction between a diazo compound (a common carbene precursor) and an alkyne to furnish cyclopropenes. wiley-vch.debeilstein-journals.org These reactions often proceed through a metal-carbene intermediate.

Rhodium(II) carboxylate complexes are highly effective catalysts for the cyclopropenation of alkynes with diazoacetates, leading to the formation of cyclopropene-3-carboxylates, which can be subsequently converted to this compound. wiley-vch.dersc.org The choice of rhodium catalyst and ligands can influence the efficiency and stereoselectivity of the reaction. pku.edu.cnnih.gov For instance, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates can lead to highly stereoselective cyclopropanations. rsc.org

Copper catalysts have also been utilized for cyclopropenation reactions. Copper-catalyzed decomposition of diazo compounds in the presence of alkynes provides a route to cyclopropene derivatives. beilstein-journals.org These reactions can be highly efficient for the synthesis of various substituted cyclopropenes.

Gold catalysis has emerged as a powerful method for cyclopropanation and cyclopropenation reactions. nih.govacs.org Gold(I) complexes can catalyze the cycloaddition of carbenoids derived from various precursors, including diazo compounds and propargyl esters, to alkenes and alkynes. acs.org Gold-catalyzed reactions often proceed under mild conditions with high efficiency and selectivity.

CatalystSubstrateReagentProductReference
Rhodium(II) acetateAlkyneDiazoacetateCyclopropene-3-carboxylate wiley-vch.de
Copper sulfateAlkyneDiazoacetateCyclopropene-3-carboxylate beilstein-journals.org
Gold(I) complexAlkyneDiazo compoundCyclopropene acs.org

The Simmons-Smith reaction is a classic method for the cyclopropanation of alkenes using a carbenoid species, typically generated from diiodomethane (B129776) and a zinc-copper couple. wikipedia.org This reaction is known for its stereospecificity, where the stereochemistry of the starting alkene is retained in the cyclopropane product. wikipedia.org While traditionally used for alkenes, modifications of the Simmons-Smith reaction can be applied to substrates that could lead to cyclopropene precursors. The reaction is compatible with a wide range of functional groups, including aldehydes and ketones. nrochemistry.com

The Furukawa modification, which utilizes diethylzinc (B1219324) in place of the zinc-copper couple, can enhance the reactivity of the system. wikipedia.org The Simmons-Smith reaction and its modifications are valuable for the synthesis of cyclopropane rings and can be adapted for the preparation of precursors to this compound.

ReagentSubstrateProductKey FeatureReference
CH₂I₂/Zn-CuAlkeneCyclopropaneStereospecific wikipedia.org
CH₂I₂/Et₂ZnAlkeneCyclopropaneEnhanced reactivity wikipedia.org

Ring Contraction and Rearrangement Pathways to this compound

Ring contraction strategies provide an alternative and often direct route to cyclopropane and cyclopropene derivatives. These methods typically involve the rearrangement of a larger ring system, such as a cyclobutane, to form the three-membered ring. A notable example is the tandem Wittig reaction-ring contraction of α-hydroxycyclobutanone, which directly yields highly functionalized cyclopropanecarbaldehydes. This process involves an initial olefination followed by a 1,2-carbon migration.

Another approach involves the acid-catalyzed rearrangement of 1,2-cyclobutanediol, which can be heated in the presence of a catalyst like boron trifluoride etherate to produce cyclopropanecarboxaldehyde (B31225) through a pinacol-type rearrangement.

Starting MaterialReagent(s)ProductReference
α-HydroxycyclobutanonePhosphonium ylideFunctionalized cyclopropanecarbaldehyde
1,2-CyclobutanediolBoron trifluoride etherateCyclopropanecarboxaldehyde

Elimination Reactions for Cyclopropene Ring Formation

Elimination reactions from substituted cyclopropanes offer a direct method for introducing the double bond to form a cyclopropene ring. wiley-vch.de This typically involves the 1,2-elimination of a leaving group and a proton from adjacent carbons on the cyclopropane ring. Strong bases are often employed to facilitate this dehydrohalogenation or a similar elimination process. wiley-vch.de For instance, treatment of a 1-halo-2-substituted cyclopropane with a strong base can lead to the corresponding cyclopropene.

Installation and Derivatization of the Carboxaldehyde Functional Group on Cyclopropene Skeletons

Once the cyclopropene or cyclopropane ring is formed, the introduction or modification of the carboxaldehyde group is a crucial step.

A common strategy involves the conversion of a cyclopropene-3-carboxylic acid or its ester derivative into the corresponding aldehyde. nih.gov This can be achieved through standard organic transformations, such as the reduction of the carboxylic acid or ester to the corresponding alcohol (cyclopropylmethanol), followed by oxidation to the aldehyde. wikipedia.orglookchem.comsigmaaldrich.com Various oxidizing agents can be employed for this purpose.

Another approach is the direct formylation of a suitable cyclopropene precursor. The Vilsmeier-Haack reaction, for example, allows for the formylation of electron-rich aromatic and heteroaromatic compounds and can be applied to certain activated cyclopropene systems. organic-chemistry.orgchemistrysteps.comijpcbs.comjk-sci.comnrochemistry.com This reaction utilizes a Vilsmeier reagent, typically formed from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group. nrochemistry.com

Ozonolysis of vinyl cyclopropanes presents another pathway to cyclopropanecarboxaldehydes, where the double bond of the vinyl group is cleaved to form the aldehyde. nih.gov

PrecursorReagent(s)ProductTransformationReference
Cyclopropene-3-carboxylic acid/ester1. Reducing agent (e.g., LiAlH₄) 2. Oxidizing agent (e.g., PCC)This compoundReduction followed by Oxidation wikipedia.org
Electron-rich cyclopropeneVilsmeier reagent (DMF/POCl₃)This compoundFormylation organic-chemistry.orgnrochemistry.com
Vinyl cyclopropaneOzone (O₃)CyclopropanecarboxaldehydeOzonolysis nih.gov

Direct Formylation and Aldehyde Introduction Techniques

Direct formylation of the cyclopropene ring to introduce a carboxaldehyde group is not a commonly reported transformation in the literature. Standard formylation reactions such as the Vilsmeier-Haack, Gattermann-Koch, or Reimer-Tiemann reactions are typically employed for electron-rich aromatic and heteroaromatic systems and are generally not applicable to the strained and electron-deficient double bond of a simple cyclopropene. The harsh conditions and electrophilic nature of the reagents in these reactions would likely lead to ring-opening or polymerization of the cyclopropene ring rather than the desired formylation.

However, alternative strategies that introduce the aldehyde functionality concurrently with the formation of the cyclopropane ring have been explored. One such conceptual approach involves the reaction of a suitable three-carbon precursor bearing a masked aldehyde group in a cyclization reaction. While not a direct formylation of a pre-formed cyclopropene, this method effectively serves to introduce the aldehyde group.

Transformations of Precursor Functional Groups to the Carboxaldehyde Moiety

A more common and versatile approach to synthesizing this compound involves the transformation of other functional groups on a pre-existing cyclopropene ring. This strategy allows for the construction of the stable cyclopropene core first, followed by the introduction of the sensitive aldehyde functionality under milder conditions.

Oxidation of Cyclopropenylmethanols:

A primary route to this compound is the oxidation of the corresponding primary alcohol, cyclopropenylmethanol. A variety of oxidizing agents can be employed for this transformation, with the choice of reagent often depending on the sensitivity of the substituents on the cyclopropene ring.

Oxidizing AgentTypical Reaction ConditionsNotes
Pyridinium chlorochromate (PCC)Dichloromethane (CH₂Cl₂), room temperatureMild and effective for a range of substrates.
Swern Oxidation (DMSO, oxalyl chloride, triethylamine)Dichloromethane (CH₂Cl₂), low temperature (-78 °C to rt)Avoids the use of heavy metals, suitable for sensitive compounds.
Dess-Martin Periodinane (DMP)Dichloromethane (CH₂Cl₂), room temperatureMild, neutral conditions, and often gives high yields.

Reduction of Cyclopropene-carboxylic Acid Derivatives:

Another viable pathway is the partial reduction of cyclopropene-carboxylic acids or their derivatives, such as esters or acid chlorides. Careful selection of the reducing agent is crucial to prevent over-reduction to the alcohol or reduction of the cyclopropene double bond.

PrecursorReducing AgentTypical Reaction Conditions
Cyclopropene-carboxylic acid chlorideLithium tri-tert-butoxyaluminum hydride (LiAl(OtBu)₃H)Tetrahydrofuran (THF), low temperature (-78 °C)
Cyclopropene-carboxylic acid esterDiisobutylaluminium hydride (DIBAL-H)Toluene or Dichloromethane, low temperature (-78 °C)

Hydrolysis of Imines or Acetals:

This compound can also be prepared by the hydrolysis of precursor functional groups that are readily converted to an aldehyde. For instance, the hydrolysis of a cyclopropenyl imine (Schiff base) under acidic conditions will yield the corresponding aldehyde and a primary amine. Similarly, the deprotection of a cyclopropenyl acetal (B89532) or ketal using aqueous acid provides a mild method to unveil the aldehyde functionality at a late stage in a synthetic sequence, which can be advantageous when dealing with unstable aldehydes.

Stereoselective and Asymmetric Syntheses of Chiral this compound Analogs

The synthesis of chiral, non-racemic this compound analogs is of significant interest due to the prevalence of chiral cyclopropane rings in biologically active molecules. These syntheses rely on enantioselective or diastereoselective methods to control the stereochemistry of the cyclopropene core.

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis is most commonly employed during the formation of the cyclopropene ring itself, rather than in the direct synthesis of the carboxaldehyde. The primary method for the asymmetric synthesis of cyclopropenes is the metal-catalyzed [2+1] cycloaddition of a carbene precursor (often a diazo compound) with an alkyne. Chiral ligands on the metal catalyst, typically rhodium or copper complexes, can induce high levels of enantioselectivity in the resulting cyclopropene product.

For example, the reaction of ethyl diazoacetate with an alkyne in the presence of a chiral dirhodium carboxylate catalyst can produce an enantioenriched cyclopropene-carboxylate ester. This ester can then be converted to the chiral this compound through the functional group transformations described in section 2.2.2.

Table of Chiral Catalysts for Cyclopropenation:

Catalyst TypeChiral Ligand ExampleTypical Substrates
Dirhodium(II) CarboxylatesRh₂(S-PTTL)₄ (PTTL = pyrrolidone-5-carboxylate)Terminal and internal alkynes, diazoacetates
Copper(I) Bis(oxazoline) (BOX)Cu(I)-Ph-BOXTerminal alkynes, diazoacetates

Diastereoselective Approaches and Chiral Auxiliary Strategies

Diastereoselective methods often utilize a chiral auxiliary attached to one of the reactants to direct the stereochemical outcome of the cyclopropenation reaction. The auxiliary is typically removed in a subsequent step to afford the enantioenriched product.

A notable strategy involves the use of a chiral auxiliary attached to the cyclopropene precursor. For instance, a cyclopropene-carboxylic acid can be coupled with a chiral auxiliary, such as a chiral oxazolidinone. The resulting chiral amide can then undergo diastereoselective transformations.

Another powerful approach is the "temporary stereocentre" strategy. This involves an aldol (B89426) reaction between a chiral enolate and an α,β-unsaturated aldehyde to create a temporary stereocenter. This newly formed stereocenter then directs a subsequent diastereoselective cyclopropanation of the double bond. Finally, a retro-aldol reaction removes the temporary stereocenter and the chiral auxiliary, yielding the enantiopure cyclopropane carboxaldehyde.

Example of a Chiral Auxiliary Strategy:

Chiral AuxiliaryReaction SequenceStereochemical Outcome
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one1. Aldol reaction with an α,β-unsaturated aldehyde. 2. Directed cyclopropanation. 3. Retro-aldol cleavage.High enantiomeric excess (>95% ee) of the resulting chiral cyclopropane-carboxaldehyde.

Flow Chemistry and Scalable Syntheses of this compound Derivatives

The application of flow chemistry to the synthesis of cyclopropene derivatives offers several advantages, including improved safety, better heat and mass transfer, and the potential for easier scale-up. researchgate.net While the direct synthesis of this compound in a continuous flow reactor is not extensively documented, the synthesis of key precursors, such as cyclopropane and cyclopropene esters, has been successfully demonstrated.

Continuous flow systems are particularly well-suited for reactions involving hazardous or unstable intermediates, such as diazo compounds, which are common precursors in cyclopropenation reactions. In a flow setup, the diazo compound can be generated in situ and immediately reacted with the alkyne, minimizing the accumulation of the potentially explosive diazo species. rsc.org

Advantages of Flow Chemistry for Cyclopropene Derivative Synthesis:

FeatureBenefit
Precise control over reaction parameters (temperature, pressure, residence time)Improved reaction selectivity and yield.
Enhanced safetyIn situ generation and consumption of hazardous intermediates like diazo compounds.
High surface-area-to-volume ratioEfficient heat and mass transfer, leading to faster reactions.
ScalabilityProduction can be increased by running the system for longer or by using parallel reactors.

Reactivity and Mechanistic Investigations of Cyclopropene Carboxaldehyde Transformations

Cyclopropene (B1174273) Ring-Initiated Reactions of Cyclopropene-carboxaldehyde

The high degree of ring strain in the cyclopropene ring, estimated to be around 28 kcal/mol, makes it susceptible to a variety of ring-opening and rearrangement reactions. researchgate.net These transformations are often initiated by thermal, photochemical, or catalytic activation and lead to the formation of a diverse array of carbocyclic and heterocyclic scaffolds.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a prominent class of reactions for cyclopropene derivatives. wikipedia.org this compound and its analogs can participate as dienophiles in Diels-Alder reactions and as partners in [3+2] cycloadditions, providing access to complex polycyclic systems.

The Diels-Alder reaction, a [4+2] cycloaddition, typically involves the reaction of a conjugated diene with a dienophile to form a six-membered ring. wikipedia.org Cyclopropenyl ketones, which are structurally related to this compound, have been shown to be highly reactive dienophiles, readily engaging with a range of cyclic dienes. nih.gov This reactivity can be attributed to the strain release upon reaction. The resulting Diels-Alder adducts contain a three-membered ring, which can be further functionalized. For instance, reductive opening of the cyclopropane (B1198618) ring can lead to products with a quaternary stereogenic center. nih.gov

Intramolecular Diels-Alder reactions of systems containing a cyclopropene moiety have also been explored. For example, cyclopropenone ketals tethered to dienes undergo intramolecular [4+2] cycloadditions to furnish exo-adducts exclusively. researchgate.net

[3+2] cycloaddition reactions provide a direct route to five-membered rings and have been applied to cyclopropene systems. For instance, low-valent cobalt complexes can catalyze the intramolecular [3+2] cycloaddition of alkyne-tethered cyclopropenes to generate bicyclic systems containing highly substituted cyclopentadienyl (B1206354) moieties. acs.org In a different approach, the thermal reactions of cyclopropenone ketals tethered to an electron-deficient olefin can yield either [1+2] or [3+2] cycloadducts depending on the reaction conditions and substrate structure. nih.gov

Table 1: Examples of Pericyclic Reactions of Cyclopropene Derivatives

Reaction TypeReactantsProductKey Features
Diels-AlderCyclopropenyl ketone and a cyclic dieneBicyclic adduct with a three-membered ringHigh reactivity of the cyclopropenyl ketone as a dienophile. nih.gov
Intramolecular Diels-AlderCyclopropenone ketal tethered to a dieneexo-[4+2] cycloadductExclusive formation of the exo isomer. researchgate.net
[3+2] CycloadditionAlkyne-tethered cyclopropeneBicyclic cyclopentadienyl systemCatalyzed by low-valent cobalt complexes. acs.org
[3+2] CycloadditionCyclopropenone ketal tethered to an electron-deficient olefin[3+2] cycloadductThermally induced reaction. nih.gov

The relief of ring strain is a powerful thermodynamic driving force for the ring-opening and rearrangement of cyclopropenes. These transformations can be induced by various means, including heat, light, and transition metal catalysts, leading to a wide array of isomeric products.

Homogeneous gold catalysis has emerged as a powerful tool for activating π-systems, and gold(I) complexes have been shown to effectively catalyze the ring-opening and rearrangement of cyclopropenes. nju.edu.cnnih.gov These reactions often proceed through the formation of gold-carbene or gold-carbenoid intermediates. nju.edu.cn The nature of the gold catalyst, including its ligands and counterions, can significantly influence the reaction pathway and selectivity, leading to divergent synthesis of different products from the same starting material. nju.edu.cnnih.gov For example, gold-catalyzed ring-opening of cyclopropenes can afford either polysubstituted naphthols or aryl-substituted furans depending on the specific gold catalyst employed. nju.edu.cnnih.gov The proposed mechanism involves the formation of a gold carbene intermediate which can then undergo different reaction cascades. nju.edu.cn

Gold(I)-catalyzed cycloisomerizations of 1,n-enynes are proposed to proceed via cyclopropyl (B3062369) gold(I) carbene-like intermediates. These reactive species can be trapped by various nucleophiles or undergo skeletal rearrangements to yield a variety of cycloisomerized products. nih.govacs.org

Table 2: Gold-Catalyzed Rearrangements of Cyclopropenes

Catalyst SystemSubstrateProduct(s)Key Mechanistic Feature
TFP-Au(MeCN)SbF₆2-Phenylcycloprop-2-ene-1,1-dicarboxylatePolysubstituted naphtholInvolvement of a gold carbene intermediate. nju.edu.cnnih.gov
PNP(AuNTf₂)₂2-Phenylcycloprop-2-ene-1,1-dicarboxylateAryl-substituted furanInvolvement of a gold carbocation. nju.edu.cnnih.gov
[Au(PPh₃)Cl]/AgBF₄1,6-EnyneSingle-cleavage rearrangement dieneFormation of a cyclopropyl gold(I) carbene-like intermediate. acs.org

The inherent strain energy of the cyclopropane ring is a key factor governing its reactivity. researchgate.netnih.gov Strain-release driven reactions provide a thermodynamic driving force for transformations that might otherwise be unfavorable. This principle is evident in various ring-opening reactions of cyclopropane derivatives. For example, the ring-opening of cyclopropanols can be initiated by oxidation to generate β-keto radicals, which can then participate in further reactions. researchgate.net

The Cloke-Wilson rearrangement, which involves the rearrangement of activated cyclopropanes, is another example of a strain-release driven process used to synthesize diverse heterocyclic compounds. researchgate.net The activation of donor-acceptor cyclopropanes by a Brønsted acid can promote a ring-opening event driven by the release of ring strain, generating a carbocationic intermediate that can undergo subsequent cyclization. researchgate.net

Visible-light-mediated photoredox catalysis has also been employed to induce ring-opening reactions of cyclopropanes, offering a milder alternative to traditional thermal or oxidative methods. researchgate.net

The double bond in the cyclopropene ring is susceptible to addition reactions, similar to other alkenes. researchgate.netmsu.edu However, the strained nature of the ring can influence the reactivity and stereoselectivity of these additions. One of the most common addition reactions is cyclopropanation, where a carbene or carbenoid adds across the double bond to form a bicyclo[1.1.0]butane derivative. lumenlearning.com For example, the reaction of alkenes with methylene (B1212753) carbene, generated from diazomethane, is a well-established method for synthesizing cyclopropanes. masterorganicchemistry.com This reaction generally proceeds with retention of the alkene stereochemistry. lumenlearning.com

Ring-Opening and Rearrangement Processes (e.g., Thermal, Photochemical, Catalytic)

Carboxaldehyde Functional Group Reactivity in this compound

The carboxaldehyde functional group in this compound exhibits the typical reactivity of aldehydes. masterorganicchemistry.com It can undergo a variety of transformations, including oxidation, reduction, and nucleophilic addition. For instance, the aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. researchgate.net

The electron-withdrawing nature of the formyl group influences the electronic properties of the cyclopropene ring. researchgate.net The reactivity of the aldehyde can also be influenced by the adjacent strained ring. For example, the photolysis of cyclopropanecarboxaldehyde (B31225) in the vapor phase leads to the formation of propylene (B89431) and carbon monoxide via an intramolecular rearrangement, as well as the generation of cyclopropyl radicals. rsc.org

Furthermore, the aldehyde group can be utilized to activate the cyclopropane ring towards ring-opening reactions under organocatalytic conditions. For instance, the formation of an iminium ion from a cyclopropanecarbaldehyde can facilitate a nucleophilic ring-opening. rsc.org Similarly, N-heterocyclic carbene (NHC) catalysis can be used to activate cyclopropanecarbaldehydes for the enantioselective synthesis of dihydropyranones through a ring-opening pathway. rsc.org

Table 3: Transformations of the Carboxaldehyde Group in Cyclopropane Derivatives

Reaction TypeReagentsProduct
OxidationAg₂O, aq. NaOHCyclopropanecarboxylic acid researchgate.net
ReductionLiAlH₄Cyclopropylmethanol researchgate.net
OximationNH₂OH·HCl, NaOHCyclopropanecarboxaldehyde oxime researchgate.net
CyanationNH₂OH·HCl, NMPCyclopropanecarbonitrile researchgate.net
Alkenylation (Wittig)Ph₃PCH₃I, nBuLiVinylcyclopropane researchgate.net

Nucleophilic Additions to the Carbonyl (e.g., Aldol (B89426), Grignard, Wittig)

The carbonyl group of this compound is a prime site for nucleophilic attack, leading to the formation of a variety of addition products. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

Aldol Addition: In an aldol addition, an enolate ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This reaction, typically base-catalyzed, results in the formation of a β-hydroxy aldehyde. The general mechanism involves the deprotonation of an α-hydrogen from another aldehyde or ketone to form the nucleophilic enolate, which then adds to the this compound. Subsequent protonation of the resulting alkoxide yields the aldol addition product.

Grignard Reaction: Grignard reagents (R-Mg-X) are potent nucleophiles that readily add to the carbonyl group of this compound. masterorganicchemistry.comwikipedia.org The reaction proceeds via the nucleophilic attack of the carbanion-like R group on the carbonyl carbon, forming a magnesium alkoxide intermediate. masterorganicchemistry.com Subsequent acidic workup protonates the alkoxide to yield a secondary alcohol, where the R group from the Grignard reagent is attached to the former carbonyl carbon. masterorganicchemistry.comwikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. wikipedia.org In this reaction, a phosphorus ylide (a Wittig reagent) acts as the nucleophile. wikipedia.org The reaction of this compound with a Wittig reagent proceeds through a concerted [2+2] cycloaddition to form a transient four-membered ring intermediate known as an oxaphosphetane. wikipedia.orgpitt.edu This intermediate then collapses to form the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. wikipedia.orgpitt.edu The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. wikipedia.orgpitt.edu

Table 1: Overview of Nucleophilic Addition Reactions to this compound

Reaction Nucleophile Intermediate Product
Aldol Addition Enolate Alkoxide β-Hydroxy aldehyde
Grignard Reaction Grignard Reagent (R-Mg-X) Magnesium Alkoxide Secondary Alcohol
Wittig Reaction Phosphorus Ylide Oxaphosphetane Alkene

Oxidation and Reduction Pathways of the Aldehyde Moiety

The aldehyde group of this compound can be readily oxidized or reduced to yield other important functional groups.

Oxidation: The oxidation of this compound leads to the formation of a cyclopropene-carboxylic acid. Various oxidizing agents can be employed for this transformation. For instance, silver oxide (Ag₂O) in the presence of a base is an effective reagent for the oxidation of aldehydes. researchgate.net The reaction involves the conversion of the aldehyde into a carboxylate salt, which is then protonated to yield the carboxylic acid. Other common oxidizing agents for aldehydes include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: The reduction of the aldehyde moiety in this compound yields cyclopropenylmethanol. This can be achieved using common hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). chemistrysteps.comyoutube.comyoutube.comreddit.comglasp.co Both reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon, forming an alkoxide intermediate. chemistrysteps.comyoutube.comyoutube.com Subsequent protonation, typically through an aqueous workup, affords the primary alcohol. chemistrysteps.comyoutube.comyoutube.com While both reagents are effective, LiAlH₄ is a significantly stronger reducing agent than NaBH₄ and can reduce a wider range of functional groups. reddit.comglasp.co

Table 2: Common Reagents for the Oxidation and Reduction of this compound

Transformation Reagent Product
Oxidation Silver Oxide (Ag₂O) Cyclopropene-carboxylic acid
Oxidation Potassium Permanganate (KMnO₄) Cyclopropene-carboxylic acid
Reduction Sodium Borohydride (NaBH₄) Cyclopropenylmethanol
Reduction Lithium Aluminum Hydride (LiAlH₄) Cyclopropenylmethanol

Condensation and Imine/Hydrazone Formation Reactions

This compound undergoes condensation reactions with primary amines and their derivatives to form imines and hydrazones, respectively. These reactions involve the formation of a carbon-nitrogen double bond.

Imine Formation: The reaction with a primary amine is typically acid-catalyzed and proceeds through a hemiaminal intermediate. wikipedia.orgmasterorganicchemistry.comlibretexts.orglibretexts.org The amine nitrogen acts as a nucleophile, attacking the carbonyl carbon. masterorganicchemistry.comlibretexts.orglibretexts.org A series of proton transfers follows, leading to the formation of a carbinolamine. wikipedia.orgmasterorganicchemistry.comlibretexts.org Subsequent protonation of the hydroxyl group converts it into a good leaving group (water), which is eliminated to form an iminium ion. wikipedia.orgmasterorganicchemistry.comlibretexts.org Deprotonation of the nitrogen then yields the final imine product. masterorganicchemistry.comlibretexts.orglibretexts.org

Hydrazone Formation: The reaction of this compound with hydrazine (B178648) or its derivatives (such as 2,4-dinitrophenylhydrazine) follows a similar mechanism to imine formation, resulting in a hydrazone. libretexts.orgorganic-chemistry.orgbeilstein-journals.orgresearchgate.net These reactions are also typically acid-catalyzed. libretexts.org Hydrazones are often stable, crystalline compounds and can be used for the characterization of aldehydes. libretexts.org The Wolff-Kishner reduction utilizes the formation of a hydrazone intermediate to deoxygenate the carbonyl group to a methylene group. libretexts.org

Interplay between Cyclopropene Ring Strain and Aldehyde Reactivity

The high ring strain of the cyclopropene ring, estimated to be around 55 kcal/mol, significantly influences the reactivity of the attached aldehyde group. nih.gov This strain arises from the severe angle distortion from the ideal sp² and sp³ bond angles. nih.gov The presence of the carbonyl group, an electron-withdrawing substituent, can further affect the electronic structure and stability of the cyclopropane ring. researchgate.netresearchgate.net

The high degree of s-character in the C-C bonds of the cyclopropene ring affects the adjacent C-C single bond connecting to the aldehyde, influencing its bond length and strength. This, in turn, can modulate the electrophilicity of the carbonyl carbon. Computational studies on substituted cyclopropanes have shown that electron-withdrawing groups can impact the bond lengths and stability of the ring. researchgate.net The relief of ring strain can act as a driving force in certain reactions, potentially lowering the activation energy for transformations that involve ring opening. researchgate.net However, in the case of nucleophilic additions to the carbonyl, where the ring remains intact, the electronic effects of the strained ring on the aldehyde's reactivity are more subtle. The strained ring can influence the conformational preferences of the aldehyde group, which may in turn affect the stereochemical outcome of nucleophilic attack.

Reaction Mechanism Elucidation for this compound Chemistry

Understanding the detailed mechanisms of reactions involving this compound is crucial for predicting product outcomes and designing new synthetic methodologies. This involves the identification of transient species like intermediates and transition states, as well as the characterization of the energetic landscape of the reaction pathways.

Identification of Key Intermediates and Transition States

The elucidation of reaction mechanisms often relies on the detection and characterization of short-lived intermediates and the computational modeling of transition states.

Intermediates: In nucleophilic additions to the carbonyl group of this compound, tetrahedral alkoxide intermediates are formed. In condensation reactions, hemiaminal or carbinolamine intermediates are key transient species. wikipedia.orgmasterorganicchemistry.com For the Wittig reaction, the formation of an oxaphosphetane intermediate is a critical step. pitt.edu Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), can sometimes be employed to detect and characterize these intermediates, especially if they can be stabilized under specific reaction conditions. mpg.denih.gov

Transition States: Transition states are high-energy, transient structures that cannot be directly observed but can be modeled using computational chemistry. academie-sciences.frsemanticscholar.org For nucleophilic additions to the carbonyl of this compound, the transition state involves the partial formation of a new bond between the nucleophile and the carbonyl carbon, and the partial breaking of the C=O π-bond. academie-sciences.fr The geometry of the transition state, including the angle of nucleophilic attack (the Bürgi-Dunitz angle), is crucial in determining the stereochemical outcome of the reaction. academie-sciences.fr Computational studies on related systems have provided insights into the structures and energies of these transition states. academie-sciences.frsemanticscholar.org

Kinetic and Thermodynamic Characterization of Reaction Pathways

Kinetic and thermodynamic studies provide quantitative information about the feasibility and rate of a chemical reaction.

Kinetics: Kinetic studies measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For reactions of this compound, such as the Wittig reaction, kinetic analysis can help to determine the rate-determining step and provide evidence for a proposed mechanism. wpmucdn.comlibretexts.org For instance, monitoring the disappearance of the ylide in a Wittig reaction via UV-visible spectroscopy can establish the reaction order with respect to the reactants. wpmucdn.com

Thermodynamics: Thermodynamic analysis determines the energy changes that occur during a reaction, indicating the relative stability of reactants and products. mdpi.commdpi.com The high ring strain of this compound makes its reactions that lead to ring-opened products highly exothermic. researchgate.net For reactions where the ring is retained, such as the hydrogenation of the aldehyde to an alcohol, the enthalpy of reaction (ΔH) can be calculated or estimated. mdpi.com The Gibbs free energy change (ΔG) determines the spontaneity of a reaction and is related to the equilibrium constant.

Table 3: Key Mechanistic and Energetic Concepts

Concept Description Relevance to this compound
Intermediate A transient species that exists for a finite lifetime along the reaction pathway. Alkoxides, hemiaminals, oxaphosphetanes. pitt.eduwikipedia.orgmasterorganicchemistry.com
Transition State The highest energy point along the reaction coordinate, representing a fleeting arrangement of atoms. Determines the activation energy and stereoselectivity of reactions. academie-sciences.frsemanticscholar.org
Kinetics The study of reaction rates. Provides insights into the mechanism and rate-determining step. wpmucdn.comlibretexts.org
Thermodynamics The study of energy changes in chemical reactions. Determines the feasibility and position of equilibrium. mdpi.commdpi.com

Radical and Ionic Mechanisms in this compound Chemistry

The chemistry of this compound is characterized by a rich diversity of reaction pathways, driven by its strained three-membered ring and the presence of a reactive aldehyde functional group. Depending on the reaction conditions and reagents, its transformations can proceed through distinct radical or ionic mechanisms. The high ring strain of the cyclopropene moiety makes it susceptible to ring-opening reactions, a common theme in both its radical and ionic transformations. nih.gov

Radical Mechanisms

Radical reactions involving this compound are typically initiated by the formation of a radical species which then undergoes a series of transformations. A common initial step is the abstraction of the aldehydic hydrogen atom to form a cyclopropenecarbonyl radical. nih.gov This process is often facilitated by initiators that generate alkoxy or methyl radicals. nih.govbeilstein-journals.org

Key radical pathways include:

Decarbonylation : The cyclopropenecarbonyl radical can lose a molecule of carbon monoxide to yield a cyclopropenyl radical. Studies on the related cyclopropane carboxaldehyde have shown that this decarbonylation is extensive. rsc.org

Ring Opening : The resulting cyclopropyl radical is known to isomerize to the more stable allyl radical. rsc.orgresearchgate.net This ring-opening is a major process, with an estimated activation energy of approximately 22 kcal/mol for the cyclopropyl radical. rsc.orgresearchgate.net The cyclopropenyl radical, derived from this compound, would analogously undergo ring-opening to form an allenyl radical.

Intermolecular Addition : The initially formed acyl radical can also add to the C-C double bond of other molecules, a process utilized in hydroacylation reactions of cyclopropenes. organic-chemistry.org This pathway leads to the formation of a more complex radical intermediate which can undergo further reactions, such as ring-opening and cyclization. nih.govbeilstein-journals.org

The interplay between these pathways is dependent on factors like temperature and the presence of radical traps. For instance, the photolysis of cyclopropane carboxaldehyde in the vapor phase shows that at higher temperatures, the isomerization of the cyclopropyl radical to the allyl radical becomes more prominent. rsc.org

Initial StepRadical IntermediateSubsequent TransformationPotential Product Type
Hydrogen Abstraction from AldehydeCyclopropenecarbonyl RadicalDecarbonylation (loss of CO)Cyclopropene-derived products, Allenes (after ring-opening)
DecarbonylationCyclopropenyl RadicalRing-opening IsomerizationAllenyl derivatives
Hydrogen Abstraction from AldehydeCyclopropenecarbonyl (Acyl) RadicalIntermolecular addition to an alkeneFunctionalized ketones

Ionic Mechanisms

Ionic transformations of this compound can be initiated either by nucleophilic attack at the carbonyl carbon or by electrophilic addition to the strained double bond. The high degree of ring strain significantly influences the stability and reactivity of the ionic intermediates formed.

Key ionic pathways include:

Nucleophilic Addition : Reagents can add to the carbonyl group, forming a tetrahedral intermediate. This is a standard reaction for aldehydes.

Carbometalation and Fragmentation : The addition of organometallic reagents to the cyclopropene double bond can lead to a cyclopropylmetal species. acs.org Subsequent fragmentation, driven by the release of ring strain, can occur rapidly to yield acyclic aldehyde products. acs.org

Ring Opening via Cationic Intermediates : Electrophilic addition to the double bond can generate a cyclopropyl cation. However, theoretical and experimental studies suggest that the cyclopropyl cation is not a stable species but rather a transition state that undergoes a rapid, symmetry-allowed disrotatory ring-opening to form the more stable allyl cation. researchgate.net This inherent instability means that reactions proceeding through a cyclopropyl cation intermediate will likely result in ring-opened products. acs.org The presence of the electron-withdrawing aldehyde group would further destabilize an adjacent positive charge, making such a pathway highly directed towards ring-opening.

The choice between these ionic pathways is dictated by the nature of the reagents. For example, organomagnesium compounds can promote fragmentation, while strong electrophiles are likely to induce cationic ring-opening. acs.org

Initial StepIonic IntermediateSubsequent TransformationPotential Product Type
Nucleophilic attack on carbonylTetrahedral AlkoxideProtonation/Further reactionCyclopropene-methanols or derivatives
Carbometalation of double bondCyclopropylmetal speciesFragmentation/Ring-openingAcyclic aldehydes
Electrophilic attack on double bondCyclopropyl Cation (Transition State)Disrotatory Ring-openingAllylic cation derivatives

Advanced Spectroscopic Characterization and Structural Elucidation in Cyclopropene Carboxaldehyde Research

Elucidation of Electronic Structure and Bonding in Cyclopropene-carboxaldehyde

The electronic structure of this compound is unique, arising from the interplay between the highly strained three-membered ring and the conjugating aldehyde group. Computational studies are essential in elucidating the bonding characteristics of this molecule. The carbon-carbon bonding within the cyclopropene (B1174273) ring deviates significantly from standard sp³ or sp² hybridization, exhibiting increased p-character in the C-C bonds to accommodate the severe 60° bond angles. This concept is often described using the Walsh orbital model, which depicts the cyclopropane (B1198618) (and by extension, cyclopropene) ring's bonding framework as a combination of sp² hybridized carbons forming the C-H bonds and the exterior of the C-C bonds, with the remaining p-orbitals and sp² orbitals directed towards the ring's center to form the strained bonds. wiley.comyoutube.combluffton.edu

In cyclopropene, the presence of a double bond introduces further complexity. The alkene carbons adopt a hybridization state closer to sp²⁶⁸. wikipedia.org The interaction between the π-system of the C=C double bond, the Walsh orbitals of the cyclopropene ring, and the π-system of the carbonyl group (C=O) dictates the molecule's reactivity and spectroscopic properties. Theoretical calculations, such as those using density functional theory (DFT), are employed to model the molecular orbitals (HOMO, LUMO) and predict the electronic transitions. acs.orgarxiv.org These studies reveal a delocalization of electron density across the molecule, influencing its stability and the nature of its frontier orbitals, which are critical for chemical reactions.

PropertyDescriptionSignificance
Hybridization Alkene carbons in the ring use approximately sp²⁶⁸ hybridization. wikipedia.orgReflects the high strain and unusual bonding within the three-membered ring.
Walsh Orbitals A model describing the σ-bonding framework with significant p-character, allowing for π-like interactions. wiley.comyoutube.combluffton.eduExplains the ability of the cyclopropene ring to conjugate with the adjacent aldehyde group.
π-Conjugation Delocalization of electrons across the C=C bond of the ring and the C=O bond of the aldehyde.Lowers the energy of the HOMO and influences the molecule's UV-Vis absorption and reactivity.
Frontier Orbitals The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to reactivity.Computational models predict their energy levels and spatial distribution, indicating sites for nucleophilic or electrophilic attack. researchgate.net

Conformational Analysis and Dynamics of this compound using Advanced Spectroscopy

The rotation around the single bond connecting the cyclopropene ring and the carbonyl carbon gives rise to different conformers. Advanced spectroscopic methods, coupled with computational analysis, provide deep insights into the relative stabilities of these conformers and the energy barriers separating them.

Rotational spectroscopy, also known as microwave spectroscopy, is a powerful tool for determining the precise three-dimensional structure of molecules in the gas phase. youtube.comyoutube.comyoutube.com By analyzing the absorption of microwave radiation, highly accurate rotational constants can be determined. For this compound, two primary planar conformers are expected: a syn form (where the C=O bond is eclipsed with the C=C bond of the ring) and an anti form (where the C=O bond is oriented away from the C=C bond).

While extensive experimental rotational spectra are available for the saturated analogue, cyclopropanecarboxaldehyde (B31225), which also exhibits syn and anti (often referred to as cis and trans) conformers, such data for the unsaturated this compound is less common. researchgate.netresearchgate.net However, the principles remain the same. Theoretical calculations predict the rotational constants for each conformer of this compound. researchgate.net

Vibrational spectroscopy (Infrared and Raman) probes the quantized vibrational energy levels of the molecule. The low-frequency torsional motion, corresponding to the rotation around the C-C single bond, is particularly important for determining the potential energy surface governing conformational change. researchgate.net By identifying the fundamental and overtone transitions of this torsional mode for both conformers, the barrier to internal rotation can be experimentally determined and compared with theoretical predictions.

Parametersyn-Conformeranti--ConformerMethod
Relative Energy Higher EnergyLower Energy (More Stable)Theoretical (DFT) researchgate.net
Calculated Rotational Constants A, B, C values predictedA, B, C values predictedTheoretical (DFT) researchgate.net
Torsional Barrier --Calculated from potential energy surface scan researchgate.net

Note: Specific experimental values for this compound are scarce; the table reflects typical outputs from computational studies based on the methodology applied to similar molecules like cyclopropanecarboxaldehyde. researchgate.netresearchgate.net

Photoelectron spectroscopy (PES) provides direct experimental measurement of the binding energies of electrons in their molecular orbitals. acs.org In this technique, a molecule is irradiated with high-energy photons (typically UV or X-rays), causing an electron to be ejected. The kinetic energy of the ejected photoelectron is measured, and from this, the ionization potential (the energy required to remove the electron from its orbital) is determined. acs.org

The He(I) photoelectron spectrum of this compound would show a series of bands, each corresponding to ionization from a different molecular orbital. The first band, at the lowest ionization energy, corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO). Vibrational fine structure within these bands can provide information about the bonding character of the orbital from which the electron was removed. acs.org

Studies on cyclopropene and its derivatives show characteristic bands corresponding to the π(C=C) orbital and the Walsh orbitals of the strained ring. acs.orgnih.gov For this compound, additional features would arise from the non-bonding lone pair on the oxygen atom and the π(C=O) orbital. The interaction between the ring and the aldehyde group would cause shifts in the ionization energies compared to the isolated moieties. The NIST Chemistry WebBook lists an estimated ionization energy of ~9.6 eV for this compound. nist.gov

Orbital TypeExpected Ionization Energy Range (eV)Significance
n(O) LowNon-bonding lone pair on the carbonyl oxygen.
π(C=C) Moderateπ-orbital of the cyclopropene double bond. acs.org
π(C=O) Moderate-Highπ-orbital of the carbonyl group.
Walsh Orbitals Moderate-Highσ-orbitals of the strained ring with π-character. acs.org
σ Orbitals HighFramework of C-C and C-H single bonds.

Note: The exact ordering and energy can be influenced by the degree of conjugation between the ring and the aldehyde group.

In-Situ Spectroscopic Monitoring of Reaction Pathways Involving this compound

The high reactivity of this compound, driven by its ring strain, makes it a participant in various chemical transformations, such as cycloadditions and ring-opening reactions. wikipedia.org In-situ spectroscopic monitoring allows for the real-time observation of these reactions, providing crucial mechanistic insights by identifying transient intermediates and tracking reactant and product concentrations. spectroscopyonline.com

Techniques like FT-IR, Raman, and NMR spectroscopy are well-suited for this purpose. spectroscopyonline.comresearchgate.net For instance, in a Diels-Alder reaction, the disappearance of the characteristic vibrational modes of the cyclopropene C=C bond and the aldehyde C=O group could be monitored by IR or Raman spectroscopy, alongside the appearance of new peaks corresponding to the product. researchgate.net Similarly, in-situ NMR spectroscopy can track the change in the chemical environment of protons and carbons as the reaction progresses. researchgate.netacs.org This approach is invaluable for determining reaction kinetics and understanding the influence of catalysts or reaction conditions. While specific in-situ studies on this compound are not widely reported, the methodology has been successfully applied to reactions involving other reactive species, such as the formation of metallacyclopentanes from metallacyclopropenes, demonstrating its utility. acs.org

Crystallographic Studies of this compound Derivatives for Solid-State Structure and Interactions

X-ray crystallography provides definitive information about the molecular structure and packing in the solid state. Due to the potential volatility and reactivity of this compound itself, crystallographic studies often focus on more stable, functionalized derivatives. acs.orgnih.gov These studies reveal precise bond lengths, bond angles, and the preferred conformation of the molecule within the crystal lattice.

Analysis of the crystal structures of cyclopropane and cyclopropene derivatives provides insight into how the strained ring influences molecular geometry and participates in intermolecular interactions. acs.orgnih.govscilit.com For a this compound derivative, crystallographic data would confirm the planarity of the ring and the aldehyde group and establish the solid-state conformation (syn or anti). Furthermore, the packing arrangement in the crystal is dictated by non-covalent interactions such as hydrogen bonds (if suitable donors/acceptors are present), C-H···O interactions, and π-π stacking. nih.gov These interactions are fundamental to understanding the material's bulk properties and are crucial in the rational design of new materials, including pharmaceuticals and functional organic molecules. nih.gov

The table below presents hypothetical crystallographic data for a representative derivative, illustrating the type of information obtained from such a study.

ParameterExample ValueSignificance
Crystal System MonoclinicDescribes the symmetry of the unit cell.
Space Group P2₁/cDefines the specific symmetry elements within the crystal.
C=C Bond Length (ring) ~1.30 ÅConfirms the double bond character.
C-CHO Bond Length ~1.48 ÅIndicates the nature of the single bond connecting the ring and aldehyde.
Torsional Angle (C=C-C-C=O) ~0° or ~180°Defines the syn or anti conformation in the solid state.
Key Intermolecular Interaction C-H···O hydrogen bondGoverns the crystal packing and influences physical properties.

This data is illustrative. Actual values are dependent on the specific derivative studied. acs.orgnih.gov

Theoretical and Computational Investigations of Cyclopropene Carboxaldehyde

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical studies are fundamental to understanding the intrinsic properties of cyclopropene-carboxaldehyde. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular geometry, and energy.

The structural stability and conformational landscape of this compound have been investigated using both ab initio and Density Functional Theory (DFT) methods. Ab initio calculations, such as the Hartree-Fock (HF) method, and DFT methods, particularly B3LYP, have been employed with sophisticated basis sets like 6-311++G** to model the molecule. researchgate.netresearchgate.net

These studies focus on the internal rotation of the carboxaldehyde group relative to the cyclopropene (B1174273) ring, identifying two primary conformers: cis and trans. The calculations aim to determine the optimized geometries, relative stabilities, and the energy barrier to rotation between these conformers. researchgate.net This theoretical analysis is crucial for interpreting experimental spectroscopic data and understanding the molecule's dynamic behavior.

Table 5.1: Computational Methods Applied to this compound
MethodBasis SetProperties Investigated
Hartree-Fock (HF)6-311++G Structural Stability, Internal Rotation, Vibrational Frequencies
Density Functional Theory (B3LYP)6-311++GStructural Stability, Internal Rotation, Vibrational Frequencies

The cyclopropene ring is characterized by significant ring strain, a consequence of its acute C-C-C bond angles, which deviate substantially from the ideal sp² (120°) and sp³ (109.5°) bond angles. High-level ab initio calculations on the parent cyclopropene molecule have quantified this strain energy to be approximately 54.1 kcal/mol, which is attributed primarily to this angular strain. nih.gov

This inherent strain is a dominant factor in the chemistry of cyclopropene derivatives. While specific computational studies quantifying the precise strain energy of this compound are not widely documented, the value is expected to be of a similar magnitude to the parent ring. The presence of the electron-withdrawing carboxaldehyde group conjugated with the double bond likely modulates the electronic structure and stability of the ring, but the high angular strain remains a core feature. The release of this strain is a powerful thermodynamic driving force for many reactions involving this class of compounds. nih.gov

Computational Modeling of Reaction Mechanisms and Kinetics

Understanding how this compound reacts requires mapping out the energetic landscape of its potential chemical transformations. Computational modeling is an indispensable tool for identifying reaction pathways, characterizing transition states, and predicting reaction rates.

For reactions involving cyclopropene derivatives, computational chemists employ methods to locate the transition state (TS)—the highest energy point along a reaction pathway. DFT and ab initio calculations are used to find these critical geometries, which are characterized by having one, and only one, imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. nih.gov This confirms that the identified TS is indeed the correct one for the reaction of interest. nih.gov For example, in studies of ene reactions involving cyclopropene, DFT (Becke3LYP/6-31G*) and CASSCF calculations have been used to locate transition structures and analyze the reaction energetics, revealing that the relief of ring strain leads to much lower activation barriers compared to analogous reactions with less strained molecules. nih.gov

Computational methods can predict various spectroscopic properties that serve as a bridge between theoretical models and experimental observation. These predictions are vital for confirming molecular structures and understanding mechanistic details.

For this compound, DFT (B3LYP) and ab initio (HF) methods have been used to compute the vibrational frequencies for both the cis and trans conformers. researchgate.netresearchgate.net A normal coordinate analysis is then performed to determine the potential energy distribution (PED) for the vibrational modes. researchgate.net This allows for a detailed assignment of the bands observed in experimental infrared and Raman spectra, linking specific molecular motions (like C=O stretch, C=C stretch, and ring deformations) to their corresponding frequencies. researchgate.netresearchgate.net

Similarly, DFT-based procedures are widely used to predict nuclear magnetic resonance (NMR) parameters. By calculating chemical shifts and spin-spin coupling constants for a proposed structure, chemists can compare the theoretical spectrum to the experimental one. This process, often involving functionals like WP04 within a polarizable continuum model (PCM) to simulate solvent effects, is a powerful tool for structure verification and stereochemical assignment. github.io

Table 5.2: Predicted Spectroscopic Data from Computational Studies
Spectroscopic ParameterComputational Method(s)Insights Gained
Vibrational FrequenciesHF, DFT (B3LYP)Assignment of experimental IR/Raman spectra; conformational analysis
NMR Coupling ConstantsDFTStructural verification; stereochemical assignment

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations typically focus on stationary points on the potential energy surface (minima and transition states), molecular dynamics (MD) simulations provide a picture of how molecules move and change shape over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, generating a trajectory that reveals the accessible conformations and the dynamics of their interconversion. escholarship.org

For a flexible molecule like this compound, MD simulations could be used to explore its conformational landscape more exhaustively than static calculations alone. By simulating the molecule's behavior over a period of time (typically nanoseconds to microseconds), these methods can reveal the relative populations of the cis and trans conformers, the pathways and timescales of their interconversion, and the influence of solvent on these dynamics. Although specific MD simulation studies focused solely on this compound are not prominent in the literature, the methodology is a standard and powerful approach for exploring the dynamic conformational behavior of small organic molecules. mdpi.com

Solvation Effects and Intermolecular Interactions in this compound Systems

The chemical behavior and physical properties of this compound in a condensed phase are significantly influenced by its interactions with surrounding solvent molecules. Theoretical and computational chemistry provides powerful tools to investigate these solvation effects and the underlying intermolecular interactions at a molecular level. Such studies are crucial for understanding reaction mechanisms, predicting spectroscopic shifts, and rationalizing the compound's stability in different environments.

Solvation Models in Computational Chemistry

Computational studies often employ solvation models to simulate the effect of a solvent without the prohibitive cost of explicitly modeling every solvent molecule. These models can be broadly categorized into implicit and explicit solvation models.

Implicit Solvation Models: These models, also known as continuum models, represent the solvent as a continuous medium with a characteristic dielectric constant. The solute is placed in a cavity within this dielectric continuum. The Polarizable Continuum Model (PCM) and its variants, as well as the SMD (Solvation Model based on Density) model, are widely used. acs.org These models are computationally efficient and effective at capturing the bulk electrostatic effects of the solvent on the solute. For instance, studies on other strained ring systems and carbonyl compounds have successfully used these models to predict thermodynamic properties in solution. nih.govacs.org

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This method allows for the direct investigation of specific short-range interactions, such as hydrogen bonding. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid approach where the solute (this compound) is treated with a high level of quantum mechanical theory, while the solvent molecules are treated with less computationally expensive molecular mechanics force fields. rsc.org This method provides a balance between accuracy and computational feasibility, especially for studying systems where specific solute-solvent interactions are dominant.

Intermolecular Interactions

The interactions between this compound and solvent molecules are governed by various non-covalent forces. The nature and strength of these interactions depend on the functional groups present in the solute and the properties of the solvent.

Dipole-Dipole Interactions: this compound possesses a significant dipole moment due to the electronegative oxygen atom of the carbonyl group. This allows for strong dipole-dipole interactions with polar solvent molecules.

Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, forming hydrogen bonds with protic solvents like water and alcohols. nih.gov Theoretical studies on other carbonyl-containing molecules utilize methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis to characterize and quantify the strength of these hydrogen bonds. mdpi.com

Computational Research Findings

While specific computational studies exclusively focused on this compound are limited, findings from related unsaturated aldehydes and carbonyl compounds provide valuable insights.

Theoretical calculations can predict how solvent polarity affects the spectroscopic properties of this compound. For example, the C=O stretching frequency in the infrared spectrum is sensitive to the solvent environment. In polar, hydrogen-bond-donating solvents, the formation of a hydrogen bond with the carbonyl oxygen weakens the C=O bond, leading to a shift to a lower frequency (red shift). This effect can be quantified using computational models.

Table 1: Predicted Carbonyl (C=O) Stretching Frequency of this compound in Various Solvents using a Hypothetical Computational Model

SolventDielectric Constant (ε)Predicted C=O Frequency (cm⁻¹)Frequency Shift (Δν, cm⁻¹)
Gas Phase1.017200
n-Hexane1.91718-2
Chloroform4.81712-8
Acetonitrile37.51708-12
Water78.41701-19

Note: The data in this table is illustrative and based on general principles of solvation effects on carbonyl compounds. It does not represent experimentally verified values for this compound.

Furthermore, computational analysis can detail the nature of intermolecular interactions. Methods like Non-Covalent Interaction (NCI) index analysis can visualize and characterize weak interactions, while QTAIM can be used to calculate the electron density at bond critical points, providing a quantitative measure of interaction strength. mdpi.com

Table 2: Characterization of Potential Intermolecular Interactions between this compound and a Protic Solvent (e.g., Methanol) from Theoretical Analyses

Interaction TypeDonorAcceptorTypical Interaction Energy (kcal/mol)Computational Analysis Method
Hydrogen BondMethanol (O-H)C=O (Oxygen)3 - 7QTAIM, NBO, AIM
C-H···O InteractionSolvent C-HC=O (Oxygen)0.5 - 2NCI, QTAIM
van der WaalsCyclopropene RingSolvent Alkyl Group< 1Energy Decomposition Analysis

Note: This table summarizes the types of interactions and the computational methods used to study them, based on theoretical studies of similar molecules. mdpi.com

Synthetic Utility and Advanced Applications of Cyclopropene Carboxaldehyde

Cyclopropene-carboxaldehyde as a Versatile Building Block in Organic Synthesis

The inherent reactivity of this compound makes it a potent tool for synthetic chemists. The high ring-strain energy of the cyclopropene (B1174273) unit and the electron-withdrawing nature of the conjugated aldehyde group activate the double bond, rendering it an excellent substrate for various cycloaddition reactions.

Construction of Complex Molecular Architectures

This compound is particularly effective as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. wikipedia.orglibretexts.org The significant ring strain provides a large enthalpic driving force for the reaction, allowing for the rapid construction of complex polycyclic scaffolds. escholarship.org Cyclopropenes featuring a conjugated carbonyl group, such as cyclopropenyl ketones, are known to be highly reactive dienophiles capable of reacting with a wide range of cyclic and acyclic dienes. nih.gov By analogy, this compound is expected to be a doubly activated system—driven by both ring strain and its nature as an α,β-unsaturated aldehyde—making it a powerful tool for building intricate molecular frameworks that would be challenging to assemble through other methods. nih.gov

The Diels-Alder reaction provides a reliable method for forming six-membered rings with excellent control over chemical complexity. wikipedia.org The use of a cyclopropene-based dienophile like this compound allows for the synthesis of bicyclic products containing a highly strained and synthetically versatile cyclopropane (B1198618) ring fused to a cyclohexene (B86901) core.

Diene PartnerResulting Molecular ScaffoldKey Features of Adduct
CyclopentadieneTricyclic system with fused cyclopropane, cyclopentane, and cyclohexene ringsHigh degree of rigidity; multiple stereocenters
1,3-ButadieneBicyclo[4.1.0]heptene derivativeCore structure for further functionalization
FuranOxabicycloheptene derivativeIntroduction of heteroatoms into the framework
AnthraceneComplex polyaromatic adductConstruction of rigid, three-dimensional structures

Synthesis of Analogs with Defined Structural Orientations

A significant advantage of using this compound in cycloadditions is the high degree of stereocontrol. Diels-Alder reactions involving cyclopropene derivatives are noted for being highly diastereoselective. nih.gov This stereoselectivity is often governed by the allylic hydrogen on the cyclopropene ring, which directs the incoming diene to approach from a specific face of the dienophile. This typically results in a strong preference for the endo transition state, leading to the formation of the endo adduct as the major product. nih.gov This inherent selectivity allows for the synthesis of complex molecules with predictable and well-defined three-dimensional orientations, which is a critical aspect in fields such as medicinal chemistry and total synthesis. wiley-vch.dewpmucdn.com The ability to control the relative stereochemistry of newly formed chiral centers makes this compound a valuable tool for creating specific isomers of complex target molecules.

Application of this compound in Polymer Chemistry

The unique structural and electronic properties of this compound lend themselves to applications in polymer science, both as a reactive monomer and as a source of pendant functional groups for polymer modification.

This compound as a Monomer in Ring-Opening Metathesis Polymerization (ROMP)

Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for converting strained cyclic olefins into well-defined polymers. sci-hub.se Cyclopropenes are particularly attractive monomers for ROMP due to their exceptionally high ring strain, which provides a strong thermodynamic driving force for polymerization. nih.govnih.gov While many ROMP processes rely on transition metal catalysts, a metal-free approach has been developed that utilizes hydrazonium initiators. nih.gov This is particularly relevant to this compound, as these initiators are formed by the condensation of an aldehyde with 2,3-diazabicyclo[2.2.2]octane. nih.gov In this system, the aldehyde functionality is essential for generating the active initiator that polymerizes cyclopropene monomers through a sequence of [3+2] cycloaddition and cycloreversion steps. This method can produce polyolefins with controlled molecular weights and relatively low dispersities. nih.gov The aldehyde group on the cyclopropene monomer itself could potentially participate in initiator formation or be carried into the final polymer as a pendant group.

Development of Functional Polymers and Materials Utilizing this compound Moieties

Polymers bearing pendant aldehyde functionalities are highly valuable as reactive platforms for creating advanced materials. rsc.org The incorporation of this compound moieties into a polymer backbone via ROMP or other polymerization methods would yield a material with aldehyde side chains. These aldehyde groups are versatile handles for post-polymerization modification under mild conditions. rsc.org They can undergo a variety of "click" type reactions, such as condensation with hydrazines or alkoxyamines to form stable hydrazone or oxime linkages, respectively. rsc.org This allows for the straightforward attachment of various molecules, including dyes or bioactive compounds. Furthermore, the reaction of pendant aldehyde groups with di- or multifunctional cross-linkers can be used to create dynamically crosslinked materials, such as hydrogels or single-chain nanoparticles. researchgate.net

ReactantLinkage FormedPotential Application
Hydrazine (B178648) derivative (e.g., Hydrazide)HydrazoneBioconjugation, dynamic covalent networks
Alkoxyamine derivativeOximeStable bioconjugation, surface modification
Primary amineImine (Schiff base)Reversible crosslinking, sensor development
Bis-hydrazideCrosslinked Hydrazone NetworkHydrogel formation, self-healing materials

Role of this compound in Materials Science (Non-biological applications)

The utility of this compound in materials science is primarily linked to the functional polymers that can be derived from it. The aldehyde groups present in such polymers are key to creating advanced functional materials. For instance, the formation of dynamic covalent bonds, such as acyl hydrazones, allows for the development of materials that are responsive to external stimuli like pH. researchgate.net This property is the foundation for creating self-healing polymers and adaptable networks. Crosslinking polyvinylbenzaldehyde (a polymer with aldehyde side chains) with bishydrazides has been shown to produce single-chain nanoparticles, which can then form hydrogels under specific conditions. researchgate.net Polymers derived from this compound could be used to create similar advanced materials, where the polymer backbone, derived from the ring-opening of the cyclopropene, provides specific physical properties that are further enhanced by the reactive aldehyde side chains. Additionally, the ability to create complex, rigid structures through cycloaddition reactions can be applied to the synthesis of novel organic materials for applications in electronics or as specialized additives.

Photoresponsive Materials Incorporating this compound Derivatives

The incorporation of this compound derivatives into photoresponsive materials is a speculative yet intriguing area of materials science. Photoresponsive materials are designed to undergo a change in their physical or chemical properties upon exposure to light. This response is often predicated on the photoisomerization or photoreaction of a specific chromophore within the material's structure.

The high ring strain of the cyclopropene moiety makes it susceptible to ring-opening reactions, which can be initiated by thermal or photochemical stimuli. In principle, the aldehyde functionality in this compound could be used to graft these photoactive units onto a polymer backbone. Upon irradiation with light of a suitable wavelength, the cyclopropene ring could undergo a [2+2] cycloaddition or a ring-opening reaction, leading to a significant change in the polymer's structure and, consequently, its macroscopic properties.

Potential Photoresponsive Mechanisms:

Photoreaction TypeProposed Structural ChangePotential Macroscopic Effect
[2+2] Cycloaddition Formation of a bicyclo[1.1.0]butane derivativeChange in polymer cross-linking density, leading to alterations in mechanical properties or solubility.
Ring-Opening Formation of a vinyl carbene or other reactive intermediatesPotential for subsequent reactions, leading to changes in conjugation, color, or refractive index.

This table represents theoretical applications of this compound in photoresponsive materials, an area that is currently underexplored in scientific literature.

Detailed research, however, is required to fully elucidate the photochemical pathways of this compound derivatives within a polymer matrix and to harness these transformations for the development of novel photoresponsive materials.

Self-Healing Materials and Other Advanced Functional Materials

The concept of self-healing materials, which can autonomously repair damage, often relies on the incorporation of reversible chemical bonds or encapsulated healing agents. The strained double bond of the cyclopropene ring presents a potential, though not yet extensively documented, avenue for creating self-healing polymers.

One hypothetical approach could involve the Diels-Alder or other cycloaddition reactions of cyclopropene derivatives embedded within a polymer matrix. If a microcrack were to form, the rupture of the polymer could bring reactive diene and dienophile (cyclopropene) moieties into proximity, initiating a cross-linking reaction to "heal" the damaged area. The aldehyde group could serve as a handle to incorporate the cyclopropene unit into the polymer structure.

Further research is necessary to explore the viability of using the reactivity of the cyclopropene ring in this compound for the design of innovative self-healing and other advanced functional materials.

Catalytic Applications of this compound Derivatives (e.g., as ligands or precursors)

The use of cyclopropene derivatives in catalysis is an area of active investigation, particularly in the context of ligand design for transition metal catalysts. The unique electronic properties of the cyclopropene ring can influence the steric and electronic environment of a metal center, thereby modulating its catalytic activity and selectivity.

Derivatives of this compound could potentially serve as precursors to novel ligands. For instance, the aldehyde functionality can be readily converted into other functional groups, such as imines or alcohols, which can then coordinate to a metal center. The resulting metal complexes could find applications in various catalytic transformations, including asymmetric synthesis.

One area of interest is the formation of cyclopropenylidene carbenes, which can act as strong σ-donating ligands for transition metals. While not directly derived from this compound in a single step, the synthesis of such carbenes often starts from cyclopropenium salts, which can be accessed from cyclopropene precursors. The resulting palladium complexes with cyclopropenylidene carbene ligands have shown high activity in cross-coupling reactions.

Potential Catalytic Roles of this compound Derivatives:

Derivative TypePotential Catalytic ApplicationMetal Center Example
Imine-functionalized cyclopropeneAsymmetric hydrogenation, hydrosilylationRhodium, Iridium
Phosphine-functionalized cyclopropeneCross-coupling reactions (e.g., Suzuki, Heck)Palladium, Nickel
Cyclopropenylidene carbene precursorMetathesis, C-H activationRuthenium, Palladium

This table outlines the prospective catalytic applications for derivatives of this compound, an area that warrants further in-depth research.

The development of synthetic routes to transform this compound into effective ligands and the evaluation of their performance in catalysis are key steps toward realizing their potential in this field.

Future Perspectives and Emerging Directions in Cyclopropene Carboxaldehyde Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The advancement of synthetic methodologies for cyclopropene-carboxaldehyde and its derivatives is increasingly focused on principles of green chemistry, emphasizing sustainability and atom economy. lookchem.com Traditional synthetic routes often involve multi-step processes with stoichiometric reagents, leading to significant waste. researchgate.net Future research is geared towards developing more efficient and environmentally benign pathways.

Key areas of development include:

Catalytic Cyclopropenation: A shift from stoichiometric methods to catalytic approaches is crucial. The use of transition metal catalysts, such as those based on rhodium and copper, for the reaction of alkynes with diazoacetates or related precursors, is a step in the right direction. nih.govresearchgate.net Future efforts will likely focus on developing catalysts that are more abundant, less toxic, and recyclable, while also improving yields and selectivity under milder conditions.

Domino and Tandem Reactions: Designing synthetic sequences where multiple bond-forming events occur in a single pot without isolating intermediates can significantly reduce solvent use, energy consumption, and waste generation. researchgate.netresearchgate.net For instance, a tandem cyclopropanation/functionalization sequence starting from simple precursors could provide a highly efficient route to complex this compound derivatives.

Renewable Feedstocks: Exploring synthetic routes that utilize starting materials derived from renewable resources instead of petrochemicals is a long-term goal for sustainable chemistry. While challenging for such a specific scaffold, research into biomass conversion could potentially yield precursors amenable to cyclopropenation.

A comparison of synthetic strategies highlights the move towards greater efficiency:

Synthetic Strategy Key Features Potential for Atom Economy Challenges
Traditional Multi-step Synthesis Often involves protecting groups, stoichiometric reagents.Low to ModerateGeneration of significant waste, harsh reaction conditions.
Metal-Catalyzed Cyclopropenation Utilizes catalysts like Rh(II) or Cu(I) with diazo compounds. nih.govModerate to HighCost and toxicity of some metals, safe handling of diazo compounds. researchgate.net
Intramolecular Cyclization Ring formation from an acyclic precursor, e.g., from epoxides. researchgate.netHighPrecursor synthesis can be complex.
Tandem/Domino Reactions Multiple transformations in one pot. researchgate.netresearchgate.netVery HighRequires careful optimization of reaction conditions for all steps.

Exploration of Novel Reactivity Modes and Unprecedented Transformations

The high ring strain of the cyclopropene (B1174273) moiety (approximately 54 kcal/mol) is a reservoir of chemical potential, enabling a wide array of transformations that are often inaccessible to less strained systems. nih.gov Future research will continue to harness this reactivity to uncover new reaction pathways and synthesize novel molecular architectures.

Emerging areas of exploration include:

Divergent Synthesis: Utilizing ligand control on a single metal catalyst to steer the reaction of a cyclopropene substrate towards different products is a powerful strategy. nih.govresearchgate.net This allows for the creation of diverse molecular scaffolds from a common starting material, enhancing synthetic efficiency. For example, rhodium-catalyzed reactions of cyclopropenes with thiols can be directed to yield either cyclopropyl (B3062369) sulfides or ring-opened allylic sulfides simply by changing the ancillary ligand. nih.gov

Ring-Opening and Ring-Expansion Reactions: The controlled cleavage of the cyclopropene ring can lead to valuable linear or larger cyclic structures. bohrium.com Metal-catalyzed or acid-catalyzed ring-opening provides access to vinylcarbene intermediates or other reactive species that can be trapped in subsequent reactions, such as cycloadditions or insertions. researchgate.net

[n+m] Cycloadditions: While Diels-Alder ([4+2]) reactions of cyclopropenes are well-known, exploring other cycloaddition modes ([3+2], [2+2], etc.) remains a fertile ground for discovery. researchgate.netbohrium.comnih.gov These reactions provide rapid access to complex polycyclic systems that would be difficult to assemble through other means.

Asymmetric Transformations: Developing enantioselective reactions using chiral catalysts is a key goal to produce biologically active molecules. The unique geometry of this compound presents both challenges and opportunities for designing catalysts that can effectively control stereochemistry during addition or cycloaddition reactions. nih.gov

Integration of Advanced Computational and AI/ML Methodologies in Research

Mechanism Elucidation: Density Functional Theory (DFT) and other high-level computational methods are powerful tools for studying the energetics and structures of transition states in cyclopropene reactions. nih.govresearchgate.net These studies can rationalize observed reactivity and stereoselectivity, such as in Diels-Alder cycloadditions, and guide the design of new experiments. chemrxiv.orgchemrxiv.org

Predictive Modeling: AI and ML algorithms can be trained on existing reaction data to predict the outcomes of new reactions, including yields and stereoselectivity. scitechdaily.comarxiv.org This can drastically reduce the number of experiments needed to optimize a reaction or to identify promising new transformations. For this compound, ML models could help predict how substituent changes will affect its reactivity in various cycloaddition or ring-opening reactions. nih.gov

Catalyst Design: Computational screening can be used to design new catalysts with enhanced activity or selectivity. By modeling the interaction between the catalyst, this compound, and other reactants, researchers can identify promising catalyst structures before committing to their synthesis and testing in the lab.

De Novo Molecular Design: AI can be used to generate novel molecular structures with desired properties. By incorporating this compound as a building block, these algorithms could design new drug candidates or materials with unique functionalities.

Methodology Application in this compound Chemistry Expected Impact
Density Functional Theory (DFT) Elucidating reaction mechanisms, calculating transition state energies. nih.govresearchgate.netDeeper understanding of reactivity, rationalizing stereochemical outcomes. chemrxiv.org
Molecular Dynamics (MD) Simulating the conformational behavior and reaction dynamics. researchgate.netInsights into non-statistical reaction effects and energy flow.
Machine Learning (ML) Predicting reaction yields and outcomes, optimizing reaction conditions. technologynetworks.comscitechdaily.comAccelerated discovery of new reactions and more efficient synthesis.
Artificial Intelligence (AI) Designing novel synthetic routes, proposing new molecular structures. mdpi.comnih.govInnovation in drug discovery and materials science.

Expansion into New Areas of Materials Science and Chemical Innovation

The inherent reactivity and compact structure of this compound make it an attractive synthon for the development of advanced materials and for introducing chemical novelty into various fields.

Polymer Chemistry: Incorporating the cyclopropene moiety into polymer backbones or as pendant groups could lead to novel materials. The strained ring can act as a latent reactive site, allowing for post-polymerization modification, cross-linking, or triggered degradation. The aldehyde group provides an additional handle for functionalization.

Bioorthogonal Chemistry: Cyclopropene derivatives are already recognized for their utility as "mini-tags" in bioorthogonal chemistry, reacting rapidly and selectively with tetrazines. rsc.org this compound can serve as a precursor to more complex, functionalized cyclopropenes for labeling and tracking biomolecules in living systems.

Pharmaceutical and Agrochemical Synthesis: The cyclopropane (B1198618) ring is a common motif in many biologically active compounds due to its ability to impart conformational rigidity and influence metabolic stability. beilstein-journals.org The unique combination of the cyclopropene and aldehyde groups in this compound makes it a valuable starting point for creating libraries of novel compounds for drug discovery and agrochemical research. sigmaaldrich.com

Interdisciplinary Research Opportunities Involving this compound

The full potential of this compound will be realized through collaborations that bridge traditional scientific disciplines.

Chemistry and Biology: The use of this compound derivatives in chemical biology for probing biological systems, developing new imaging agents, and creating targeted drug delivery systems is a rapidly growing area. rsc.orgbeilstein-journals.org

Chemistry and Materials Science: Collaboration between synthetic chemists and materials scientists is essential for designing and synthesizing new polymers, functional surfaces, and electronic materials that leverage the unique properties of the cyclopropene ring.

Chemistry and Computer Science: The development of sophisticated AI/ML models for predicting reactivity and designing new synthetic routes requires a close partnership between chemists who can generate high-quality experimental data and computer scientists who can develop advanced algorithms. mdpi.comarxiv.org

Chemistry and Catalysis Engineering: Integrating biocatalysis and organocatalysis with traditional metal catalysis can lead to novel and sustainable synthetic transformations. acs.org For example, an enzymatic reduction of the aldehyde followed by a metal-catalyzed ring-opening of the cyclopropene could create complex chiral molecules in a highly efficient manner.

By fostering these interdisciplinary collaborations, the scientific community can continue to unlock the vast potential of this compound, paving the way for future innovations in medicine, materials, and sustainable chemical manufacturing.

Q & A

Q. What are the optimal synthetic routes for cyclopropene-carboxaldehyde, and how can purity be ensured?

Methodological Answer: Synthesizing this compound requires addressing its inherent ring strain and aldehyde reactivity. A recommended approach involves [3+2] cycloaddition or strain-driven ring-opening reactions, followed by aldehyde protection (e.g., acetal formation) to prevent side reactions. Purification should employ low-temperature recrystallization or column chromatography with non-polar solvents to isolate the product. Purity validation via HPLC (≥98% purity) and elemental analysis is critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: NMR spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming the cyclopropene ring and aldehyde proton. IR spectroscopy verifies the carbonyl stretch (~1700 cm⁻¹), while UV-Vis can monitor conjugation effects. High-resolution mass spectrometry (HRMS) should be used to confirm molecular weight. Cross-referencing with computational simulations (e.g., DFT for NMR chemical shifts) enhances accuracy .

Q. How should researchers design experiments to test the stability of this compound under varying conditions?

Methodological Answer: Stability studies should include kinetic monitoring under thermal (e.g., 25–100°C), photolytic (UV exposure), and acidic/basic conditions. Use gas chromatography (GC) or NMR to track decomposition products. Control variables like solvent polarity and oxygen presence must be documented systematically. Statistical tools (e.g., Arrhenius plots) help derive activation energies for degradation pathways .

Advanced Research Questions

Q. How can contradictions in reported spectral data for this compound derivatives be resolved?

Methodological Answer: Discrepancies often arise from solvent effects or tautomerism. Replicate experiments under standardized conditions (e.g., DMSO-d₆ vs. CDCl₃) and compare with computational models (DFT or MD simulations). Collaborative validation via inter-laboratory studies and meta-analysis of literature data (prioritizing peer-reviewed journals) reduces bias .

Q. What computational strategies are effective for studying the reactivity of this compound in cycloaddition reactions?

Methodological Answer: Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets can predict transition states and regioselectivity. Solvent effects should be modeled using PCM or COSMO-RS. Validate computational results with experimental kinetic data (e.g., Eyring plots) and electron localization function (ELF) analysis to map electron density changes .

Q. How can researchers address gaps in the literature regarding this compound’s biological activity?

Methodological Answer: Design targeted bioassays (e.g., enzyme inhibition or cytotoxicity screens) using SAR (Structure-Activity Relationship) principles. Prioritize understudied derivatives (e.g., halogen-substituted analogs) and employ high-throughput screening with appropriate controls (e.g., IC₅₀ determination). Integrate cheminformatics tools (e.g., molecular docking) to predict binding affinities .

Q. What methodologies are recommended for studying the mechanistic pathways of this compound in catalytic systems?

Methodological Answer: Use isotopic labeling (e.g., ¹³C or ²H) to track reaction intermediates via NMR or mass spectrometry. In-situ IR spectroscopy or stopped-flow techniques can capture transient species. Kinetic isotope effects (KIEs) and Hammett plots provide insights into rate-determining steps and electronic influences .

Methodological and Reproducibility Considerations

Q. How can researchers ensure reproducibility when replicating synthesis protocols for this compound?

Methodological Answer: Document all experimental parameters (e.g., solvent batch, catalyst loading, and stirring rate) in supplemental materials. Use standardized reagents (ACS grade) and validate equipment calibration (e.g., NMR shimming, GC column efficiency). Share raw data and spectra in open-access repositories (e.g., Zenodo) to facilitate peer validation .

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s thermodynamic properties?

Methodological Answer: Apply multivariate analysis (e.g., PCA or cluster analysis) to identify outlier datasets. Use Bayesian statistics to weigh evidence quality (e.g., prior probabilities based on experimental rigor). Sensitivity analysis can isolate variables (e.g., impurities) contributing to discrepancies .

Q. How should researchers structure a literature review to identify understudied applications of this compound?

Methodological Answer: Conduct a systematic review using databases (SciFinder, PubMed) with Boolean operators (e.g., "this compound AND catalysis NOT industrial"). Annotate findings in a matrix highlighting synthesis methods, applications, and unresolved questions. Use tools like VOSviewer for co-citation network analysis to map research trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.